ニリジン

概要

説明

ニリドリンは、ブフェニンとしても知られており、血管拡張薬と呼ばれる薬物のカテゴリーに属する化学化合物です。これらの化合物は血管を弛緩させ、血流を増加させます。 ニリドリンは、主に末梢血管障害の患者や、器質性精神障害に関連する症状を呈する高齢者の治療に使用されます .

作用機序

ニリドリンは、βアドレナリン受容体作動薬として作用することで効果を発揮します。β受容体を刺激することにより、血管の平滑筋の弛緩が起こり、血管拡張と血流の増加につながります。 このメカニズムは、特に体の末梢領域における循環を改善するのに役立ちます .

科学的研究の応用

Nylidrin has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying vasodilators.

Biology: Investigated for its effects on blood flow and vascular health.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

生化学分析

Biochemical Properties

Nylidrin plays a significant role in biochemical reactions by acting as a beta receptor agonist. It primarily interacts with β2-adrenergic receptors, which are part of the 7-transmembrane receptor superfamily. These receptors signal through heterotrimeric G-proteins, which act as molecular switches to modulate downstream cellular processes . Nylidrin’s interaction with these receptors leads to the relaxation of vascular smooth muscle and increased cardiac output .

Cellular Effects

Nylidrin influences various cellular processes, particularly in vascular smooth muscle cells and cardiac tissue. By stimulating β2-adrenergic receptors, Nylidrin decreases total peripheral resistance and directly affects heart tissue to increase cardiac output . Additionally, it relaxes smooth muscles in the airway, kidneys, and uterus, improving blood circulation and potentially benefiting conditions like Raynaud’s phenomenon, thromboangiitis obliterans, and diabetic vascular conditions .

Molecular Mechanism

At the molecular level, Nylidrin exerts its effects by binding to β2-adrenergic receptors, which are coupled with G-proteins. Upon activation, these G-proteins switch from an inactive guanosine-diphosphate (GDP) state to an active guanosine-triphosphate (GTP) state. This activation modulates various downstream cellular processes, including the relaxation of vascular smooth muscle and increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nylidrin can change over time. Studies have shown that Nylidrin is effective in increasing blood flow and improving cognitive function in selected individuals. The FDA has withdrawn Nylidrin from the U.S. market due to a lack of substantial evidence of its effectiveness in certain conditions . The stability and degradation of Nylidrin in laboratory settings have not been extensively documented, but its long-term effects on cellular function remain a subject of interest.

Dosage Effects in Animal Models

In animal models, the effects of Nylidrin vary with different dosages. At therapeutic doses, Nylidrin effectively increases blood flow and cardiac output. At higher doses, it may cause adverse effects such as tachycardia and increased arrhythmogenic activities . The threshold effects and toxicities observed in these studies highlight the importance of careful dosage management.

Metabolic Pathways

Nylidrin is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver, and its metabolism can be affected by other drugs. For example, the metabolism of Nylidrin can be decreased when combined with troleandomycin, and it may increase the arrhythmogenic activities of tropisetron .

Transport and Distribution

Nylidrin is transported and distributed within cells and tissues through its interaction with β2-adrenergic receptors. It is primarily distributed to vascular smooth muscle cells, cardiac tissue, and other smooth muscle cells, including those in the airway, kidneys, and uterus

Subcellular Localization

The subcellular localization of Nylidrin is primarily associated with its target receptors, the β2-adrenergic receptors, which are located on the cell membrane of vascular smooth muscle cells and cardiac tissue . The activation of these receptors leads to the modulation of various downstream cellular processes, contributing to its vasodilatory and cardiotonic effects.

準備方法

合成経路と反応条件

ニリドリンは、複数段階の化学プロセスによって合成することができます。合成は通常、4-フェニル-2-ブタノンとヒドロキシルアミンを反応させてオキシムを生成し、その後エタノール中のナトリウムで還元して対応するアミンを生成することから始まります。 このアミンは次に、還元剤の存在下で4-ヒドロキシフェニルアセトンと反応させて、ニリドリンを生成します .

工業的生産方法

ニリドリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 最終生成物は、通常、再結晶またはクロマトグラフィー法を用いて精製されます .

化学反応の分析

反応の種類

ニリドリンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: ニリドリンは酸化されて対応する酸化物を生成することができます。

還元: この化合物は還元されてアミンを生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニリドリンの酸化によって酸化物が生成されるのに対し、還元によってアミンが生成される可能性があります .

科学研究の応用

ニリドリンは、幅広い科学研究の応用範囲を持ちます。

化学: 有機合成における試薬として、および血管拡張薬の研究のためのモデル化合物として使用されます。

生物学: 血流と血管の健康への影響について調査されています。

医学: 末梢血管障害、高齢者の認知機能障害、および血流の増加から利益を得るその他の状態の治療に使用されます.

業界: 新しい医薬品や治療薬の開発に役立ちます.

類似化合物との比較

類似化合物

オキシロフリン: ニリドリンの化学誘導体で、βアドレナリン受容体作動薬でもあります。

クレンブテロール: 同様の血管拡張効果を持つ別のβアドレナリン受容体作動薬。

イフェンプロジル: 構造的類似性を共有し、その抗ウイルス特性について研究されています

ニリドリンの独自性

ニリドリンは、末梢血管障害の治療における特定の用途と、高齢者の認知機能を改善する能力のためにユニークです。 いくつかの類似化合物とは異なり、ニリドリンはインフルエンザAウイルスの潜在的な抗ウイルス活性について研究されています .

特性

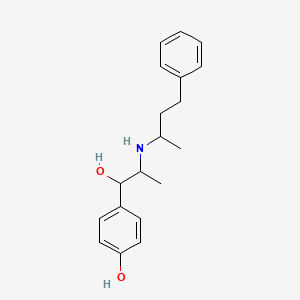

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXAUBQBSGPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

849-55-8 (hydrochloride) | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023387 | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/ | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

This drug is classified as a beta receptor agonist.The β2-adrenergic receptor belongs to the widely expressed _7-transmembrane receptors superfamily_, which signals through heterotrimeric _G-proteins_. They are frequently referred to as G-protein-coupled receptors because they accomplish signal transduction to the interior of the cell by interactions with _guanine nucleotide regulatory binding proteins_. The receptor-coupled G-proteins work as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, which then act to modulate all downstream cell processes. Signaling by various hormones and neurotransmitters, as well as photons and odors, follows the same general pathway, (i.e., by binding of an extracellular ligand to the receptor, which then interacts with the membrane-bound G-protein). This complex, often referred to as the ternary complex, then acts through the activated G-protein to regulate an effector, such as _adenylyl cyclase_, _phospholipase C_, or ion channels. The main effects of Nylidrin may be divided into 3 categories: **Blood vessels** Vascular smooth muscle has β2-adrenoceptors that have a high binding affinity for circulating epinephrine and a lower affinity to norepinephrine released by sympathetic adrenergic nerves. When nylidrin binds to the beta-adrenergic receptors, it prevents the binding of epinephrine, leading to decreased blood vessel contractility as epinephrine is unable to bind. **Heart:** Increased intracellular cAMP by beta-2-agonists inhibits _myosin light chain kinase_, leading to relaxation These receptors, like the receptors in the heart, are coupled to a Gs-protein, which acts stimulate the formation of cAMP. Although increased cAMP increases cardiac myocyte contraction, in vascular smooth muscle, an increase in cAMP causes smooth muscle relaxation. The reason for this is the fact that cAMP inhibits myosin light chain kinase that is responsible for phosphorylating smooth muscle myosin. Increases in intracellular cAMP caused by β2-agonists inhibit myosin light chain kinase thereby producing less contractile force (i.e., promoting relaxation). **Other tissues** Activation of _β2-adrenoceptors_ in the lungs causes bronchodilation. β2-adrenoceptor activation leads to hepatic glycogenolysis and the pancreatic secretion of glucagon, increasing plasma glucose concentrations. β1-adrenoceptor stimulation in the kidneys promotes the release of renin, stimulating the production of angiotensin II and the subsequent release of aldosterone by the adrenal cortex., The interaction of isoxuprine and nylidrin with alpha 1- and beta 2-adrenoreceptors in rat vas deferens was examined using radioligand binding assays and physiological studies in vitro. Isoxuprine and nylidrin have a greater affinity for binding to alpha 1 (isoxuprine KD = 59 + or - 15 nM; nylidrin KD = 41 + or - 3 nM) than beta 2-(isoxuprine KD = 3,900 + or - 500 nM; nylidrin KD = 900 + or - 50 nM) adrenoreceptors in rat vas deferens. Vas deferens from rats pretreated for 16-24 hr with reserpine (3 mg/kg i.p.) were exposed to 10 uM phenoxybenzamine for 15 min to inactivate alpha-adrenoreceptors. Under these conditions high concentrations of both isoxuprine and nylidrin relaxed vas deferens contracted with 55 mM K+, however the relaxation was not blocked by the beta-adrenoreceptor antagonist propranolol (10 uM). Both isoxuprine and nylidrin were potent competitive antagonists of alpha 1-adrenoreceptor mediated contraction of vas deferens. pA2 values for isoxuprine (6.9 + or - 0.05) and nylidrin (7.1 +or - 0.08) agreed well with KD values for binding to alpha 1-adrenoreceptors in vas deferens. The greater potency of isoxuprine and nylidrin in inhibiting alpha 1-adrenoreceptors than binding to beta 2-adrenoreceptors or causing nonspecific relaxation suggest that alpha-adrenoreceptor antagonist actions of these drugs may be important in their ability to inhibit smooth muscle tone. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

447-41-6 | |

| Record name | Nylidrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111 °C | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。